6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
6-methoxy-3-pyridin-4-yl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c1-18-10-3-2-9(8-4-6-16-7-5-8)11(17-10)12(13,14)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPUSJVOOIJSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C2=CC=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: Introduction of the methoxy group can be achieved through nucleophilic substitution reactions using methanol and a base.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Pyridinyl Substitution: The pyridinyl group can be introduced through cross-coupling reactions such as Suzuki or Heck coupling, using appropriate palladium catalysts and ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing highly efficient and recyclable catalysts to reduce costs and environmental impact.
Purification Techniques: Using advanced purification methods such as crystallization, distillation, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of methoxy-substituted pyridine carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. For instance, molecular docking studies suggest that it may inhibit xanthine oxidase, an enzyme implicated in cancer progression .
| Study Reference | Findings |
|---|---|
| Demonstrated anticancer properties through xanthine oxidase inhibition. | |
| Investigated cytotoxicity of related compounds with promising results. |
Drug Development
The compound serves as a versatile building block in the synthesis of biologically active compounds, including:
- G-Secretase Inhibitors : Important in the treatment of Alzheimer's disease.
- Receptor Antagonists : Targeting various receptors such as the human vanilloid receptor and dopamine D4 receptor .
| Application | Description |
|---|---|
| G-Secretase Inhibitors | Potential treatment for Alzheimer's disease. |
| Receptor Antagonists | Modulation of pain and neurological disorders. |
Analytical Chemistry
The compound has been used in the development of analytical methods for drug analysis:
- UPLC-MS Methodology : Ultra-performance liquid chromatography coupled with mass spectrometry has been employed to analyze venlafaxine and its metabolites, showcasing the compound's utility in pharmacokinetic studies .
Case Study 1: Anticancer Properties
A series of experiments were conducted to evaluate the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated significant inhibition of cell proliferation in several tested lines, supporting further investigation into its mechanism of action.
Case Study 2: Pharmacokinetic Analysis
In a pharmacokinetic study involving rat plasma, a validated UPLC-MS method was developed to quantify levels of venlafaxine and its active metabolite O-desmethylvenlafaxine. The findings highlighted the compound's role in enhancing the understanding of drug metabolism and efficacy .
Mechanism of Action
The mechanism of action of 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridinyl group can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Pyridine Derivatives with Varied Substituent Positions
Key Findings :
Heterocyclic Variations and Fused Ring Systems
Key Findings :
Substitutions with Aryl and Alkyl Groups
Key Findings :
- Dual trifluoromethylphenyl groups () increase molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Biological Activity
6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₉F₃N₂O
- Molecular Weight : 254.21 g/mol
- CAS Number : 1214376-91-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to permeate cell membranes and interact with intracellular targets.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered metabolic pathways in cells. For example, it may modulate the activity of certain kinases or phosphatases, affecting cell signaling pathways.
- Receptor Binding : The pyridine moiety allows for potential binding to various receptors, including those involved in neurotransmission and cellular signaling.
Antiparasitic Activity
Recent studies have indicated that compounds with similar structures exhibit antiparasitic properties. For instance, derivatives of pyridine have shown activity against Plasmodium falciparum, the causative agent of malaria. While specific data on this compound is limited, related compounds have demonstrated effective inhibition of parasite growth with varying degrees of potency.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may possess selective cytotoxicity, potentially useful in cancer therapy:
These findings suggest that further exploration into its anticancer properties could be warranted.
Case Studies and Research Findings
- Study on Metabolic Stability : A study evaluated the metabolic stability of various pyridine derivatives, including those similar to this compound. It was found that modifications at the pyridine ring significantly affected both metabolic stability and biological activity, highlighting the importance of structural optimization in drug design .
- Antimalarial Activity : Research into related compounds showed that incorporating trifluoromethyl groups can enhance antimalarial activity by improving solubility and receptor affinity. This suggests that this compound may also exhibit similar enhancements in activity against malaria parasites .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetic properties revealed that compounds with similar structures often demonstrate favorable absorption characteristics, which are crucial for therapeutic efficacy .
Q & A
Basic Question: What synthetic strategies are recommended for preparing 6-Methoxy-3-(pyridin-4-yl)-2-(trifluoromethyl)pyridine, and what are the critical reaction parameters?
Answer:
The synthesis of this compound typically involves multi-step functionalization of the pyridine core. Key steps include:
- Trifluoromethylation : Use of reagents like CF₃Cu or CF₃SiMe₃ under catalytic conditions to introduce the trifluoromethyl group at the 2-position .
- Methoxy Group Installation : Nucleophilic substitution (e.g., using NaOMe or MeOH with a base like K₂CO₃) at the 6-position, often requiring protection/deprotection strategies to avoid side reactions .
- Pyridin-4-yl Coupling : Suzuki-Miyaura cross-coupling with a pyridin-4-yl boronic acid/ester under Pd catalysis (e.g., Pd(PPh₃)₄, 80–100°C) to attach the 3-position substituent .
Critical Parameters : - Temperature control during trifluoromethylation to minimize decomposition.
- Solvent choice (e.g., DMF for coupling, DMSO for fluorination) to enhance reactivity .
- Purification via column chromatography or recrystallization to isolate the product from regioisomers .
Basic Question: What analytical techniques are most effective for characterizing this compound and verifying its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., methoxy singlet at δ 3.8–4.0 ppm; pyridyl protons as doublets at δ 8.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water) with UV detection ensures >95% purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation pattern .
- X-ray Crystallography : Resolves ambiguous regiochemistry and confirms steric effects of the trifluoromethyl group .
Advanced Question: How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group withdraws electron density, activating the 4-position for electrophilic substitution .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (e.g., methoxy oxygen) for hydrogen bonding in biological assays .
- Solvent Modeling : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMSO), aiding reaction optimization .
Advanced Question: How can researchers resolve contradictions in reported biological activities of similar trifluoromethylpyridine derivatives?
Answer:
- Meta-Analysis of Structure-Activity Relationships (SAR) : Compare substituent effects across studies. For example, pyridin-4-yl vs. pyridin-3-yl groups may alter target binding due to steric differences .
- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .
- Dose-Response Profiling : Use IC₅₀/EC₅₀ curves to differentiate potency variations caused by impurities vs. true bioactivity .
Advanced Question: What strategies optimize regioselectivity during the synthesis of multi-substituted pyridines like this compound?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control trifluoromethylation or coupling positions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl intermediates) to prevent undesired substitutions .
- Catalyst Screening : Test Pd/XPhos systems for Suzuki couplings to minimize homocoupling byproducts .
Advanced Question: How do steric and electronic properties of the trifluoromethyl group influence this compound’s stability in aqueous media?
Answer:
- Hydrolytic Stability : The CF₃ group’s electron-withdrawing nature reduces electron density at the pyridine ring, decreasing susceptibility to nucleophilic attack (e.g., hydrolysis at pH < 3) .
- Accelerated Stability Testing : Monitor degradation via LC-MS under stressed conditions (40°C, 75% RH) to identify hydrolytic cleavage products .
- Buffering Strategies : Use phosphate buffers (pH 7.4) to stabilize the compound in biological assays .
Advanced Question: What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Answer:
- Exothermic Reactions : Trifluoromethylation steps may require controlled temperature ramp rates (<1°C/min) to prevent runaway reactions .
- Catalyst Loading : Reduce Pd catalyst to <1 mol% via ligand optimization (e.g., SPhos) to lower costs and metal contamination .
- Solvent Recovery : Implement distillation systems for DMSO or DMF reuse, improving sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
